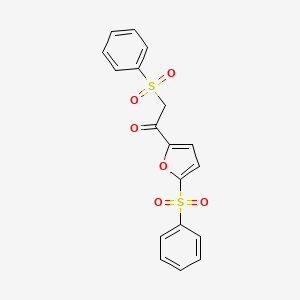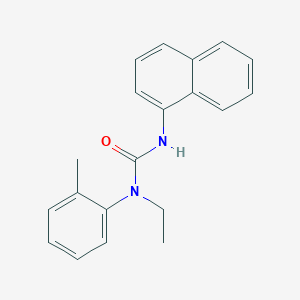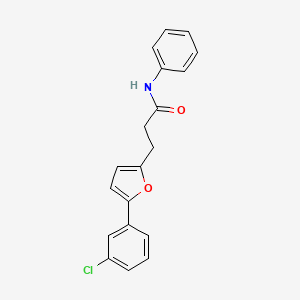![molecular formula C72H90O6 B11943291 Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- CAS No. 61160-97-2](/img/structure/B11943291.png)
Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-: is a complex organic compound with the molecular formula C72H90O6 and a molecular weight of 1051.5 g/mol This compound is characterized by the presence of six tert-butylphenoxy groups attached to a benzene ring through methylene linkers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- typically involves the reaction of benzene with 4-(1,1-dimethylethyl)phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens, alkylating agents, acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
Chemistry: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study the interactions between large organic molecules and biological macromolecules such as proteins and nucleic acids .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug design and development. Its structural features allow for the attachment of various pharmacophores, making it a versatile candidate for drug discovery .
Industry: In the industrial sector, Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butylphenoxy groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
- Benzene, 1-(1,1-dimethylethyl)-4-phenoxy-
- Benzene, 1-(1,1-dimethylethyl)-4-ethyl-
- Benzene, 1,4-bis(1,1-dimethylethyl)-
Comparison: Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- is unique due to the presence of six tert-butylphenoxy groups, which significantly enhance its steric bulk and influence its chemical reactivity. In contrast, similar compounds like Benzene, 1-(1,1-dimethylethyl)-4-phenoxy- and Benzene, 1-(1,1-dimethylethyl)-4-ethyl- have fewer substituents, resulting in different physical and chemical properties. The increased number of substituents in Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]- also provides more sites for potential functionalization, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
61160-97-2 |
|---|---|
Formule moléculaire |
C72H90O6 |
Poids moléculaire |
1051.5 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis[(4-tert-butylphenoxy)methyl]benzene |
InChI |
InChI=1S/C72H90O6/c1-67(2,3)49-19-31-55(32-20-49)73-43-61-62(44-74-56-33-21-50(22-34-56)68(4,5)6)64(46-76-58-37-25-52(26-38-58)70(10,11)12)66(48-78-60-41-29-54(30-42-60)72(16,17)18)65(47-77-59-39-27-53(28-40-59)71(13,14)15)63(61)45-75-57-35-23-51(24-36-57)69(7,8)9/h19-42H,43-48H2,1-18H3 |
Clé InChI |
WKCZJODMBMMENK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)(C)C)COC4=CC=C(C=C4)C(C)(C)C)COC5=CC=C(C=C5)C(C)(C)C)COC6=CC=C(C=C6)C(C)(C)C)COC7=CC=C(C=C7)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



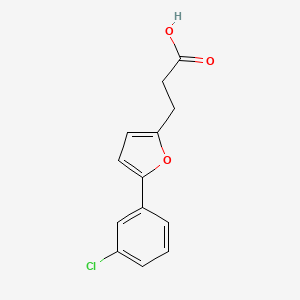

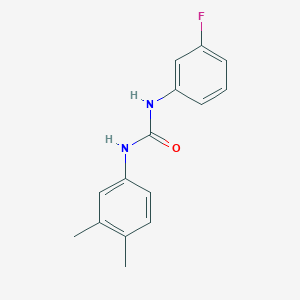



![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
